Ganodermanontriol

Vue d'ensemble

Description

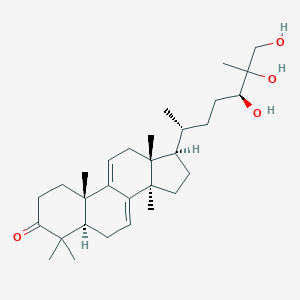

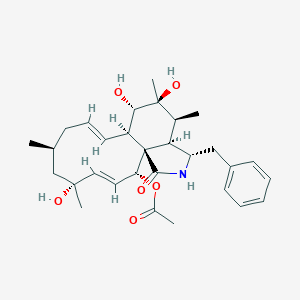

Ganodermanontriol is a lanostanoid triterpene isolated from Ganoderma lucidum . It has been found to suppress the growth of colon cancer cells through β-catenin signaling .

Synthesis Analysis

Ganodermanontriol is one of the important secondary metabolites acquired from Ganoderma lucidum . It is a triterpene with four cyclic and two linear isoprenes and is a product of the mevalonate pathway . The biosynthesis of ganoderic acids, including ganodermanontriol, has been a subject of interest for scientists, leading to various strategies to control production and increase yield .Molecular Structure Analysis

Ganodermanontriol is a sterol with a molecular weight of 472.70 and a molecular formula of C30H48O4 . The hydroxyl groups on the C-3, C-24, and C-25 positions of the lanostane triterpenes compound are necessary active groups for its biological activity .Chemical Reactions Analysis

Ganodermanontriol has been found to induce anti-inflammatory activity in tert-butyl hydroperoxide (t-BHP)-damaged hepatic cells through the expression of HO-1 . It also exhibits hepatoprotective activity .Physical And Chemical Properties Analysis

Ganodermanontriol is a sterol with a molecular weight of 472.70 and a molecular formula of C30H48O4 . The hydroxyl groups on the C-3, C-24, and C-25 positions of the lanostane triterpenes compound are necessary active groups for its biological activity .Applications De Recherche Scientifique

Anti-Cancer Activity : Ganodermanontriol has shown promise in inhibiting and reducing the proliferation of breast cancer cells. Its IC50 values were found to be 5.8 and 9.7 μM on breast cancer cell lines MCF-7 and MDA-MB-231, respectively (Kennedy et al., 2011). Additionally, it has been found to suppress the proliferation and invasiveness of breast cancer cells by down-regulating CDC20 and uPA (Jiang et al., 2011).

Antioxidative Properties : Ganodermanontriol, along with other compounds from Ganoderma lucidum, has been identified as having significant antioxidative activity. It was found to be one of the major ingredients contributing to the antioxidative effects against induced erythrocyte membrane oxidation and lipid peroxidation (Zhu et al., 1999).

Hepatoprotective Effects : Studies have shown that ganodermanontriol exhibits hepatoprotective activity in vitro and in vivo against tert-butyl hydroperoxide (t-BHP)-induced oxidative stress. It induces the expression of heme oxidase-1 (HO-1) and is regulated by phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and p38 signaling pathways (Ha et al., 2013).

Anti-HIV-1 Activity : Ganodermanontriol has been identified as an active anti-HIV-1 agent with an inhibitory concentration of 7.8 micrograms ml-1, demonstrating its potential as an anti-viral compound (El-mekkawy et al., 1998).

Anti-Inflammatory Effects : It has been observed that ganodermanontriol inhibits LPS-mediated inflammatory responses, suggesting its role in the prevention or treatment of inflammatory diseases. It affects TLR4-MyD88-mediated NF-κB and MAPK signaling pathways (Hu et al., 2019).

Colon Cancer Treatment : Ganodermanontriol inhibits the proliferation of colon cancer cells by modulating ß-catenin signaling pathway, suggesting its potential as a chemotherapeutic agent for cancer treatment (Jedinák et al., 2011).

Inhibition of Hepatocellular Carcinoma Growth and Metastasis : Ganodermanontriol has been shown to inhibit the growth and metastasis of hepatocellular carcinoma by affecting the expression of the SATB1 gene (Xu et al., 2018).

Safety And Hazards

Orientations Futures

Ganodermanontriol has been found to inhibit DENV-NS3pro based on in vitro studies, suggesting it could act as a drug against the DENV virus with further studies . The biosynthesis of ganoderic acids, including ganodermanontriol, has been a subject of interest for scientists, leading to various strategies to control production and increase yield .

Propriétés

IUPAC Name |

(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23,25,31,33-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,25+,27-,28-,29+,30?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASALCUNLBTNAA-VIKWRQSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Ganodermanontriol | |

CAS RN |

106518-63-2 | |

| Record name | Ganodermanontriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106518632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

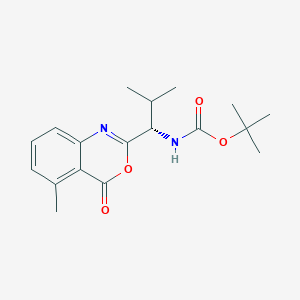

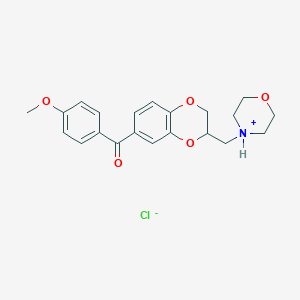

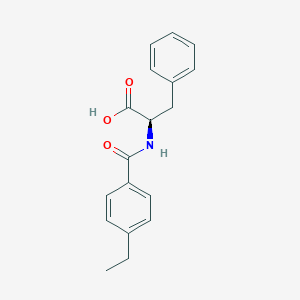

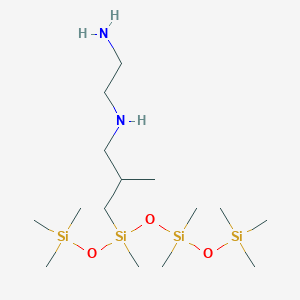

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)

![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)

![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)

![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)